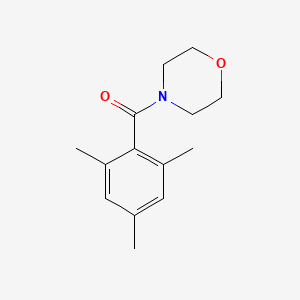
4-(mesitylcarbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Mesitylcarbonyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This molecule is a morpholine derivative and has a mesitylcarbonyl group attached to the nitrogen atom of the morpholine ring.
Mecanismo De Acción
The mechanism of action of 4-(mesitylcarbonyl)morpholine is not fully understood. However, it is believed that the mesitylcarbonyl group attached to the nitrogen atom of the morpholine ring plays a crucial role in its activity. This group is known to have electron-withdrawing properties, which may influence the molecule's ability to interact with other molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity and is relatively stable under physiological conditions. This makes it a promising candidate for further development as a potential drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(mesitylcarbonyl)morpholine is its ease of synthesis. This molecule can be synthesized using simple and readily available reagents, making it an attractive candidate for use in lab experiments. However, there are also limitations to its use. For example, the lack of information on its mechanism of action and potential side effects may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-(mesitylcarbonyl)morpholine. One potential direction is to further investigate its potential as a hole-transporting material in organic solar cells. Additionally, more research is needed to fully understand its mechanism of action and potential applications in drug development. Finally, the development of new synthesis methods and modifications to the molecule may lead to improved properties and expanded applications.
Conclusion:
In summary, this compound is a promising molecule that has gained significant attention in the field of scientific research. Its ease of synthesis and potential applications in various fields make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 4-(mesitylcarbonyl)morpholine involves the reaction of morpholine with mesitylchloroformate in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces this compound as the main product. This synthesis method is relatively simple and yields high purity products.
Aplicaciones Científicas De Investigación
4-(Mesitylcarbonyl)morpholine has been extensively studied for its potential in various scientific research applications. One of the most promising applications of this molecule is in the field of organic electronics. It has been shown that this compound can be used as a hole-transporting material in organic solar cells, resulting in improved device performance.
Propiedades
IUPAC Name |
morpholin-4-yl-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-8-11(2)13(12(3)9-10)14(16)15-4-6-17-7-5-15/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOQAULZQIRIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5347657.png)
![N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-bromobenzamide](/img/structure/B5347678.png)
![N-(2,6-dimethyl-4-pyrimidinyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5347684.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5347688.png)
![N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5347696.png)
![N-allyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5347699.png)
![N-(2-ethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5347719.png)
![3-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzonitrile](/img/structure/B5347721.png)
![6-tert-butyl-2-phenyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5347725.png)
![(4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5347726.png)
![4-{[(2-methylbenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5347733.png)
![1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5347738.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5347755.png)
![5-(4-benzyl-1-piperazinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5347761.png)